molecular formula C17H22O2 B12088080 7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B12088080
M. Wt: 258.35 g/mol
InChI Key: MSBFOZNDVHIKJM-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic routes for this compound involve chemical transformations from simpler precursors.
    • Industrial production methods may include multi-step syntheses, starting from readily available starting materials.
  • Chemical Reactions Analysis

    • It can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include strong acids, bases, and metal catalysts.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Studying its reactivity and interactions with other compounds.

      Biology: Investigating its impact on cellular processes and gene expression.

      Medicine: Used in hormone replacement therapy and contraception.

      Industry: Used in the synthesis of other compounds.

  • Mechanism of Action

    • As an estrogen, it binds to estrogen receptors (ERs) in target tissues.
    • ER activation leads to gene expression changes, affecting cell growth, differentiation, and metabolism.
  • Comparison with Similar Compounds

    • Similar compounds include estradiol, estriol, and other estrogen derivatives.
    • Its uniqueness lies in the ethynyl substitution at position 17.

    Remember that this compound’s biological effects are context-dependent, and further research is essential for a comprehensive understanding

    Properties

    IUPAC Name

    7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H22O2/c18-11-2-4-12-10(9-11)1-3-14-13(12)5-6-16-15(14)7-8-17(16)19/h2,4,9,13-19H,1,3,5-8H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MSBFOZNDVHIKJM-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC2C(CCC3=C2C=CC(=C3)O)C4C1C(CC4)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H22O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    258.35 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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